molecular formula C17H15N3O B11771493 1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide

1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11771493
M. Wt: 277.32 g/mol
InChI Key: LJPMLJSWVWTWLY-UHFFFAOYSA-N
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Description

1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide is an organic compound with a complex structure that includes a pyrazole ring substituted with phenyl and o-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate substituted hydrazines with β-keto esters or diketones. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or o-tolyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Phenyl-3-(o-tolyl)urea
  • 1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-amine
  • 1-Phenyl-3-(o-tolyl)-1H-pyrazole-4-carboxamide

Comparison: 1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

5-(2-methylphenyl)-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C17H15N3O/c1-12-7-5-6-10-14(12)15-11-16(17(18)21)20(19-15)13-8-3-2-4-9-13/h2-11H,1H3,(H2,18,21)

InChI Key

LJPMLJSWVWTWLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=C2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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